molecular formula C6H7NO2 B13331109 Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

Katalognummer: B13331109
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: VSTYJRPPMMGJLN-NJGYIYPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. Its unique structure, featuring a cyclopropane ring with a cyano and carboxylic acid group, makes it a valuable intermediate in organic synthesis and a subject of study in stereochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the cyano or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of fine chemicals and materials with specific stereochemical requirements.

Wirkmechanismus

The mechanism by which Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The cyclopropane ring’s rigidity also contributes to its unique reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C6H7NO2

Molekulargewicht

125.13 g/mol

IUPAC-Name

(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7NO2/c1-6(3-7)2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1

InChI-Schlüssel

VSTYJRPPMMGJLN-NJGYIYPDSA-N

Isomerische SMILES

C[C@]1(C[C@H]1C(=O)O)C#N

Kanonische SMILES

CC1(CC1C(=O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.